An In-depth Technical Guide to 4-Bromo-3-(hydroxymethyl)benzoic Acid: Synthesis, Properties, and Applications in Drug Discovery
An In-depth Technical Guide to 4-Bromo-3-(hydroxymethyl)benzoic Acid: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block in Medicinal Chemistry
4-Bromo-3-(hydroxymethyl)benzoic acid (CAS No. 790230-04-5) is a substituted aromatic carboxylic acid that has emerged as a valuable building block in the field of medicinal chemistry. Its trifunctional nature, featuring a carboxylic acid, a hydroxymethyl group, and a bromine atom on a benzene ring, provides a versatile scaffold for the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs). The strategic placement of these functional groups allows for a wide range of chemical transformations, making it an attractive starting material for the construction of diverse molecular libraries and the development of novel therapeutic agents. This guide provides a comprehensive overview of the properties, synthesis, and applications of this important synthetic intermediate.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physicochemical and spectroscopic properties of 4-Bromo-3-(hydroxymethyl)benzoic acid is essential for its effective use in research and development.
Core Properties
While experimentally determined data for some properties of 4-Bromo-3-(hydroxymethyl)benzoic acid is not extensively reported in publicly available literature, key identifiers and calculated values provide a solid foundation for its characterization.
| Property | Value | Source |
| CAS Number | 790230-04-5 | [1][2][3] |
| Molecular Formula | C₈H₇BrO₃ | [4] |
| Molecular Weight | 231.04 g/mol | [2] |
| Appearance | White to off-white solid (Predicted) | N/A |
| Melting Point | Not available | [2] |
| Boiling Point | Not available | [5] |
| Solubility | Soluble in organic solvents such as methanol, ethanol, and dimethyl sulfoxide (Predicted) | N/A |
| InChIKey | ZKHGQEFOBYVUFQ-UHFFFAOYSA-N | [4] |
Spectroscopic Data
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the hydroxymethyl group, the hydroxyl proton, and the carboxylic acid proton. The coupling patterns of the aromatic protons would provide information about their relative positions on the benzene ring.
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¹³C NMR: The carbon NMR spectrum would display signals for the eight carbon atoms in the molecule, including the carboxyl carbon, the aromatic carbons (both substituted and unsubstituted), and the methylene carbon of the hydroxymethyl group.
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Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the O-H stretching of the carboxylic acid and alcohol groups, the C=O stretching of the carboxylic acid, and C-Br stretching, as well as aromatic C-H and C=C stretching vibrations.
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Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of bromine (approximately equal intensity for ⁷⁹Br and ⁸¹Br) would result in a characteristic M and M+2 pattern for the molecular ion and bromine-containing fragments.
Synthesis and Reaction Pathways
There is no single, standardized, and widely published protocol for the synthesis of 4-Bromo-3-(hydroxymethyl)benzoic acid. However, logical synthetic routes can be devised from readily available starting materials based on established organic chemistry principles. Two plausible synthetic strategies are outlined below.
Synthetic Strategy 1: Oxidation of 4-Bromo-3-methylbenzoic Acid
A common and direct approach involves the selective oxidation of the methyl group of 4-bromo-3-methylbenzoic acid.
Causality Behind Experimental Choices:
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Starting Material: 4-Bromo-3-methylbenzoic acid is a commercially available and structurally related precursor.[6]
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Reaction: The selective oxidation of a benzylic methyl group to a primary alcohol can be challenging as over-oxidation to the carboxylic acid is a common side reaction. Careful selection of the oxidizing agent and precise control of reaction conditions (temperature, reaction time) are crucial to favor the formation of the desired hydroxymethyl group. Milder oxidizing agents or a two-step process involving benzylic bromination followed by hydrolysis could also be employed.
Synthetic Strategy 2: Reduction of 4-Bromo-3-formylbenzoic Acid
An alternative route involves the selective reduction of the aldehyde group of 4-bromo-3-formylbenzoic acid.
Causality Behind Experimental Choices:
-
Starting Material: 4-Bromo-3-formylbenzoic acid provides a precursor where the carbon at the 3-position is already at the correct oxidation state for conversion to a hydroxymethyl group.
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Reaction: The selective reduction of an aldehyde in the presence of a carboxylic acid is a well-established transformation. Sodium borohydride (NaBH₄) is a suitable reagent for this purpose as it is a mild reducing agent that typically does not reduce carboxylic acids. This selectivity ensures that the desired product is obtained in good yield.
Proposed Experimental Protocol (Based on Analogy)
The following is a proposed, non-validated protocol for the synthesis of 4-Bromo-3-(hydroxymethyl)benzoic acid via the reduction of 4-bromo-3-formylbenzoic acid. This protocol is based on standard procedures for similar reductions.
Materials:
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4-Bromo-3-formylbenzoic acid
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Methanol (MeOH)
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Sodium borohydride (NaBH₄)
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Deionized water
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Hydrochloric acid (1 M)
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Ethyl acetate
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Anhydrous sodium sulfate (Na₂SO₄)
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Round-bottom flask
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Magnetic stirrer
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Separatory funnel
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Rotary evaporator
Procedure:
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Dissolution: In a round-bottom flask, dissolve 4-bromo-3-formylbenzoic acid (1.0 eq) in methanol.
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Cooling: Cool the solution to 0 °C using an ice bath.
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Reduction: Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
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Reaction Monitoring: Stir the reaction mixture at 0 °C for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
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Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of 1 M hydrochloric acid until the pH is acidic.
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Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the reaction mixture).
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Washing: Wash the combined organic layers with deionized water and then with brine.
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Drying: Dry the organic layer over anhydrous sodium sulfate.
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Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
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Purification: The crude product can be purified by recrystallization or column chromatography to yield pure 4-Bromo-3-(hydroxymethyl)benzoic acid.
Applications in Drug Discovery and Development
The strategic placement of three distinct functional groups makes 4-Bromo-3-(hydroxymethyl)benzoic acid a highly valuable building block in the synthesis of complex molecules for drug discovery.[3]
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Carboxylic Acid Group: This functional group can be readily converted into esters, amides, or other derivatives, allowing for the introduction of diverse substituents to modulate the physicochemical properties (e.g., solubility, lipophilicity) and biological activity of the target molecule.
-
Hydroxymethyl Group: The primary alcohol can be oxidized to an aldehyde or further to a carboxylic acid, or it can be converted into ethers or esters. This provides an additional site for structural modification and the introduction of new pharmacophoric features.
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Bromine Atom: The bromine atom serves as a versatile handle for various carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings.[6] This enables the efficient construction of biaryl systems and the introduction of a wide range of substituents at this position, which is crucial for exploring structure-activity relationships (SAR).
While specific examples of marketed drugs synthesized directly from 4-Bromo-3-(hydroxymethyl)benzoic acid are not prominent in the literature, its structural motifs are present in various biologically active compounds, and it remains a valuable tool for medicinal chemists in the design and synthesis of novel drug candidates.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling 4-Bromo-3-(hydroxymethyl)benzoic acid.
-
General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.[3]
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
It is highly recommended to consult the Safety Data Sheet (SDS) provided by the supplier for detailed and up-to-date safety information before handling this compound.
Conclusion
4-Bromo-3-(hydroxymethyl)benzoic acid is a valuable and versatile building block for organic synthesis, particularly in the realm of medicinal chemistry and drug discovery. Its unique combination of a carboxylic acid, a hydroxymethyl group, and a bromine atom on an aromatic scaffold provides chemists with multiple reactive sites for the construction of complex and diverse molecular architectures. While detailed experimental data for some of its properties are not extensively documented, its chemical reactivity is predictable based on the nature of its functional groups. The synthetic strategies and applications outlined in this guide highlight its potential as a key intermediate in the development of novel therapeutic agents. As research in this area continues, the utility of 4-Bromo-3-(hydroxymethyl)benzoic acid is likely to expand, further solidifying its role as an important tool for chemical and pharmaceutical innovation.
References
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Importance of 4-Bromo-3-methylbenzoic Acid in Organic Chemistry. Retrieved from [Link]
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PubChem. (n.d.). 4-(Bromomethyl)benzoic acid. Retrieved from [Link]
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PubChemLite. (n.d.). 4-bromo-3-(hydroxymethyl)benzoic acid (C8H7BrO3). Retrieved from [Link]
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PubChem. (n.d.). 4-Bromo-3-hydroxybenzoic acid. Retrieved from [Link]
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IJRAR. (2020). Synthesis of Bromo Acid by Solvent and Catalyst- Free Reaction. Retrieved from [Link]
- Google Patents. (n.d.). CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method.
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Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). 4 - Supporting Information. Retrieved from [Link]
- Google Patents. (n.d.). CA2184034A1 - Process for preparing 4-bromomethyl-3-methoxy-benzoic esters.
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Quora. (2021, April 2). How to synthesize 4-bromo-3-nitrobenzoic acid from benzene? What are the reactions. Retrieved from [Link]
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ChemUniverse. (n.d.). 4-(4-bromo-3-(hydroxymethyl)phenoxy)benzonitrile. Retrieved from [Link]
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PubChem. (n.d.). 4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile. Retrieved from [Link]
Sources
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